4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate
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Overview
Description
Preparation Methods
The synthesis of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate involves the reaction of 4-fluorophenyl isocyanate with 4-fluoropyridin-2-amine under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate can be compared with other fluorinated pyridines and carbamates:
4-Fluoropyridine: A simpler compound with a single fluorine atom on the pyridine ring.
4-Fluorophenyl isocyanate: A precursor in the synthesis of this compound.
4-Fluorophenyl carbamate: A related compound with a similar structure but without the pyridine ring.
The uniqueness of this compound lies in its dual fluorination and the presence of both phenyl and pyridine rings, which confer specific chemical and biological properties .
Properties
IUPAC Name |
(4-fluorophenyl) N-(4-fluoropyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLMECLRWADMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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